molecular formula C6H11NO2 B138708 (S)-4-aminohex-5-enoic acid CAS No. 74046-07-4

(S)-4-aminohex-5-enoic acid

カタログ番号 B138708
CAS番号: 74046-07-4
分子量: 129.16 g/mol
InChIキー: PJDFLNIOAUIZSL-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its role in biological systems.



Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve a variety of chemical reactions, and the analysis would look at the efficiency, yield, and environmental impact of the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could involve looking at reaction mechanisms, the conditions needed for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


科学的研究の応用

Enzyme Inhibition and Mechanistic Insights

(S)-4-Aminohex-5-enoic acid is notably studied for its enzyme inhibition properties. For instance, it has been found to inhibit L-ornithine:2-oxoacid aminotransferase and 4-aminobutyrate:2-oxoglutarate aminotransferase. This inhibition is valuable for understanding the enzyme mechanisms and exploring potential therapeutic applications (Jung & Seiler, 1978). Additionally, its role as a selective inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain has been extensively studied, contributing to our understanding of neurotransmitter regulation (Lippert et al., 1977).

Synthesis and Chemical Properties

The compound has also been a subject of research in synthetic chemistry. An efficient asymmetric synthesis method from L-glutamic acid has been developed, demonstrating its potential for large-scale production (Kwon et al., 1992). Understanding its synthesis contributes to the broader field of chemical synthesis and drug development.

Biosynthesis and Biological Role

Research on (S)-4-Aminohex-5-enoic acid extends to its biosynthesis in natural systems. For example, studies on its biosynthesis in Aesculus californica using labeled precursors have provided insights into natural amino acid synthesis pathways (Fowden & Mazelis, 1971). Such studies are crucial in understanding natural biosynthetic pathways and their implications in plant biochemistry.

Pharmacological Research

While focusing on non-pharmacological aspects, it's notable that (S)-4-Aminohex-5-enoic acid has been explored for its potential therapeutic applications, particularly in the context of enzyme inhibition in neurological conditions. This research, although not directly related to drug use and dosage, contributes significantly to our understanding of neurochemistry and potential treatment mechanisms (Metcalf et al., 1977).

Safety And Hazards

Safety and hazard analysis involves looking at the potential risks associated with the compound. This could include its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


将来の方向性

Future directions could involve looking at potential applications for the compound, areas where further research is needed, or new synthesis methods that could be developed.


特性

IUPAC Name

(4S)-4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224944
Record name (S)-(+)-Vigabatrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-aminohex-5-enoic acid

CAS RN

74046-07-4
Record name (S)-Vigabatrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74046-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Vigabatrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074046074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-Vigabatrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S(+)-γ-Vigabatrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIGABATRIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S931RNJ68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of ethyl 4-trichloroacetoamido-5-hexenoate (0.3 g, 1 mmol) in 6N HCl (10 mL) was heated under reflux 6 H. Then the mixture was concentrated in vacuo, diluted with water (10 mL), washed twice with Acoet, and dried in vacuo to give the title product (0.18 g, 100%). NMR, TLC (NH4OH:EtOH, 3:7) are identical with those of an authentic sample of 4-amino-5-hexenoic acid.
Name
ethyl 4-trichloroacetoamido-5-hexenoate
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

In this reaction 5-vinyl-2-pyrrolidinone (structure 1) is subjected to an acidic hydrolysis thereby producing the desired compound, 4-amino-5-hexenoic acid (structure 2). This acidic hydrolysis is carried out using techniques known in the art. Typically, the 5-vinyl-2-pyrrolidinone is contacted with a strong acid such as hydrochloric acid or trifluoroacteic acid at a temperature above 60° C. in an aqueous solvent system. The 4-amino-5-hexenoic acid is recovered by concentration as is known in the art. The acidic hydrolysis followed by recrystallization produces a yield of 4-amino-5-hexenoic acid of 57-67%. The spent recrystallization liquor can be saved, concentrated, redissolved in ethanol and a second recrystallization can be carried out on this residue which increases the yield of final product by another 10-11%. The yield of 4-amino-5-hexenoic acid which is produced by this process is from 57-67% with one recrystallization and from 70-79% when a second recrystallization is carried out.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-aminohex-5-enoic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-aminohex-5-enoic acid
Reactant of Route 3
(S)-4-aminohex-5-enoic acid
Reactant of Route 4
(S)-4-aminohex-5-enoic acid
Reactant of Route 5
(S)-4-aminohex-5-enoic acid
Reactant of Route 6
(S)-4-aminohex-5-enoic acid

Citations

For This Compound
27
Citations
TW Kwon, PF Keusenkothen… - The Journal of Organic …, 1992 - ACS Publications
The potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase (GABA-T), 4-aminohex-5-enoic acid (vinyl GABA), has been synthesized with excellent enantioselectivity in six …
Number of citations: 52 pubs.acs.org
S Sarhan, N Seiler - General Pharmacology, 1989 - europepmc.org
… -L-proline, cis-4-hydroxy-D-proline, 3,4-dehydro-D,L-proline) and of D- and L-pipecolic acid were studied alone and in combination with vigabatrin (R/S-4-aminohex-5-enoic acid). 3-…
Number of citations: 19 europepmc.org
HC Brown, SV Kulkarni, VV Khanna… - The Journal of …, 1992 - ACS Publications
For the first time, a highly efficient and direct oxidation of a variety of organoborane intermediates into carboxylic acids has been demonstrated, without an increase or decrease of …
Number of citations: 39 pubs.acs.org
N Seiler, C Grauffel - Pharmacology Biochemistry and Behavior, 1992 - Elsevier
Vigabatrin and (S)-4-allenylGABA (MDL 72483), two anticonvulsant GABA-T inhibitors, partially antagonize phencyclidine (PCP)-induced hyperactivity in mice at doses that do not affect …
Number of citations: 11 www.sciencedirect.com
PF Keusenkothen, MB Smith - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
Chiral, non-racemic N-(2-iodoethyl)-5-vinylpyrrolidin-2-ones have been synthesized and then cyclized with tributyltin hydride and azoisobutyronitrile (AIBN) to produce chiral, non-…
Number of citations: 41 pubs.rsc.org
H Almer, J Stawinski, R Strömberg… - The Journal of Organic …, 1992 - ACS Publications
Sulfurization of diribonucleoside H-phosphonates with elemental sulfur was found to be a stereospecific reaction. With this finding as the basis, an efficient method for the preparation of …
Number of citations: 77 pubs.acs.org
AE Golliher, AJ Tenorio, BM Cornali, EY Monroy… - Tetrahedron, 2021 - Elsevier
Enamides are a unique structural moiety in organic chemistry, present in numerous natural products and countless synthetic derivatives. In this report, we wish to disclose our recent …
Number of citations: 1 www.sciencedirect.com
Z Liu, N Seiler, C Marescaux, A Depaulis… - European journal of …, 1990 - Elsevier
… Vigabatrin (T-vinylGABA; R/S-4-aminohex5-enoic acid), a specific inactivator of GABA-T (4-aminobutyrate : 2-oxoglutarate aminotransferase) (Jung et al., 1977), has been given …
Number of citations: 45 www.sciencedirect.com
S Vlachou, S Guery, W Froestl, D Banerjee… - …, 2011 - Springer
Repeated administration of the GABAB receptor positive modulator BHF177 decreased nicotine self-administration, and acute administration decreased cue-induced reinstatement of …
Number of citations: 59 link.springer.com
TM Anderson, R Cao, E Slonkina… - Journal of the …, 2005 - ACS Publications
A terminal Pd-oxo unit is reported. The unit is encapsulated in a cavity defined by two [A-α-PW 9 O 34 ] 9- units fused together by one [WO(OH 2 )] 4+ center and forms from Pd(II) in …
Number of citations: 94 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。